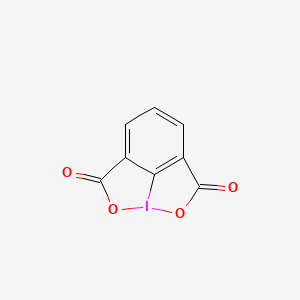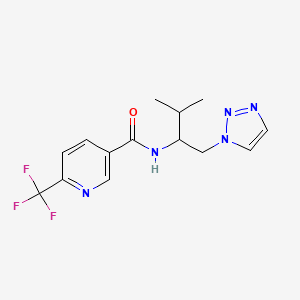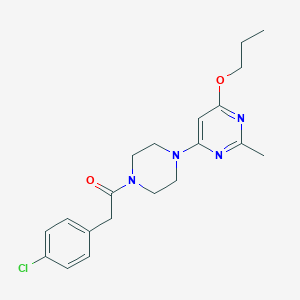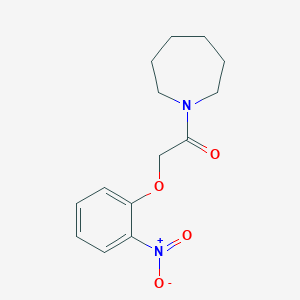
2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide is a complex organic compound that features a thiazole ring and an isoindoline-1,3-dione moiety
Wirkmechanismus
Target of Action
The primary target of the compound 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide is the human dopamine receptor D2 . The dopamine receptor D2 plays a crucial role in the human nervous system, particularly in the regulation of movement and reward.
Mode of Action
The compound this compound interacts with the dopamine receptor D2, binding to the main amino acid residues at its allosteric binding site . This interaction results in changes in the receptor’s activity, which can lead to various physiological effects.
Pharmacokinetics
In silico analysis suggests that the compound has good affinity for the dopamine receptor d2
Result of Action
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions. For instance, the compound is stored at room temperature , suggesting that it is stable under these conditions
Biochemische Analyse
Biochemical Properties
Isoindoline-1,3-dione derivatives, a family to which this compound belongs, have been reported to exhibit diverse biological activities . They have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the isoindoline-1,3-dione derivative .
Cellular Effects
Some isoindoline-1,3-dione derivatives have been found to induce apoptosis and necrosis in certain cell types . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Some isoindoline-1,3-dione derivatives have been found to exhibit affinity for the human dopamine receptor D2, suggesting potential binding interactions with this biomolecule . These compounds may exert their effects at the molecular level through enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Some isoindoline-1,3-dione derivatives have been found to exhibit anticonvulsant activity at certain dosages in animal models .
Metabolic Pathways
The metabolic pathways involving 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide are not well-characterized. Isoindoline-1,3-dione derivatives are known to interact with various enzymes and cofactors, potentially influencing metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of such compounds can be influenced by various factors, including their interactions with transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound is not well-characterized. The subcellular localization of such compounds can be influenced by various factors, including any targeting signals or post-translational modifications that direct them to specific compartments or organelles .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the N-isoindoline-1,3-dione scaffold . This reaction is often carried out under solvent-free conditions or using green chemistry approaches to minimize environmental impact .
Industrial Production Methods
Industrial production of this compound may involve the use of deep eutectic solvents (DES) to streamline the process and enhance yield. These solvents are synthesized using conventional heating and concentrated solar radiation, providing an eco-friendly alternative to traditional methods .
Analyse Chemischer Reaktionen
Types of Reactions
2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of pharmaceuticals, herbicides, and polymer additives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Phenylisoindoline-1,3-dione: Shares the isoindoline-1,3-dione scaffold but lacks the thiazole ring.
N-Substituted imides: Similar structural features but with different substituents on the nitrogen atom.
Uniqueness
2-((2-(Aminomethyl)thiazol-4-yl)methyl)isoindoline-1,3-dione hydrobromide is unique due to its combination of a thiazole ring and an isoindoline-1,3-dione moiety, which imparts distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in various scientific and industrial applications .
Eigenschaften
IUPAC Name |
2-[[2-(aminomethyl)-1,3-thiazol-4-yl]methyl]isoindole-1,3-dione;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2S.BrH/c14-5-11-15-8(7-19-11)6-16-12(17)9-3-1-2-4-10(9)13(16)18;/h1-4,7H,5-6,14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNWAPPLDTWGECY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CSC(=N3)CN.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 1-[5-chloro-6-(oxolan-3-yloxy)pyridine-3-carbonyl]azetidine-3-carboxylate](/img/structure/B2600718.png)
![3-(2-ethoxyacetamido)-N-(4-fluorophenyl)furo[3,2-b]pyridine-2-carboxamide](/img/structure/B2600719.png)
![N-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide](/img/structure/B2600721.png)
![4-(((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-4H-chromen-7-yl)oxy)methyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2600722.png)

![7-((3-ethylphenoxy)methyl)-1-methyl-6,7-dihydrooxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2600724.png)


![N-(5-(4-(trifluoromethoxy)phenyl)-1,3,4-oxadiazol-2-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2600728.png)
![1-methyl-9-(2-methylphenyl)-3-(2-methylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2600729.png)


![Benzamide, 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-](/img/structure/B2600735.png)
![1-(6-cyclopropylpyrimidin-4-yl)-N-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2600739.png)
